molecular formula C12H9NO3 B595986 2-(4-Carboxyphenyl)-3-hydroxypyridine CAS No. 1261937-73-8

2-(4-Carboxyphenyl)-3-hydroxypyridine

Cat. No.: B595986
CAS No.: 1261937-73-8
M. Wt: 215.208
InChI Key: FHMJSQINYLEMRL-UHFFFAOYSA-N
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Description

2-(4-Carboxyphenyl)-3-hydroxypyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a carboxyphenyl group attached to the second position of the pyridine ring and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Carboxyphenyl)-3-hydroxypyridine typically involves the reaction of 4-carboxybenzaldehyde with 3-hydroxypyridine under specific conditions. One common method is the condensation reaction, where the aldehyde group of 4-carboxybenzaldehyde reacts with the hydroxyl group of 3-hydroxypyridine in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Carboxyphenyl)-3-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carboxyl group can be reduced to form an alcohol or aldehyde derivative.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under light or heat.

Major Products

    Oxidation: Formation of 2-(4-Carboxyphenyl)-3-pyridone or 2-(4-Carboxyphenyl)-3-pyridinecarboxylic acid.

    Reduction: Formation of this compound alcohol or aldehyde derivatives.

    Substitution: Formation of halogenated or alkylated derivatives of this compound.

Scientific Research Applications

2-(4-Carboxyphenyl)-3-hydroxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

2-(4-Carboxyphenyl)-3-hydroxypyridine can be compared with other similar compounds, such as:

    2-(4-Carboxyphenyl)-3-pyridone: Similar structure but with a ketone group instead of a hydroxyl group.

    2-(4-Carboxyphenyl)-3-pyridinecarboxylic acid: Similar structure but with an additional carboxyl group.

    This compound alcohol: Similar structure but with an alcohol group instead of a carboxyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its hydroxyl and carboxyl groups provide unique reactivity and binding properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-(3-hydroxypyridin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-10-2-1-7-13-11(10)8-3-5-9(6-4-8)12(15)16/h1-7,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMJSQINYLEMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682766
Record name 4-(3-Hydroxypyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-73-8
Record name 4-(3-Hydroxypyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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